ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate
Description
Ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a heterocyclic compound featuring a dihydroisoquinolinone core substituted with a 4-phenylpiperazine ethyl moiety and an ethyl acetate functional group. The compound’s design integrates key pharmacophoric elements: the piperazine ring (common in CNS-targeting drugs), the isoquinoline scaffold (associated with anti-cancer and anti-inflammatory activity), and ester groups that may influence bioavailability .
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-2-32-24(30)18-33-22-10-6-9-21-20(22)11-12-28(25(21)31)17-23(29)27-15-13-26(14-16-27)19-7-4-3-5-8-19/h3-12H,2,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBXMODEUDTYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multiple steps. One common approach is the condensation of 4-phenylpiperazine with an appropriate isoquinoline derivative, followed by esterification with ethyl bromoacetate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets. The piperazine ring and isoquinoline moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight structural, physicochemical, and synthetic differences between the target compound and its analogs from the evidence:
Table 1: Comparative Analysis of Structural Analogs
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Substituents/Features | Physicochemical Properties | Synthesis Notes |
|---|---|---|---|---|---|
| Target Compound | C₂₅H₂₆N₃O₅* | 460.5† | - 1,2-dihydroisoquinolin-1-one - 4-phenylpiperazine ethyl - Ethyl acetate linker |
Not explicitly reported; inferred similar density (~1.3 g/cm³) and high boiling point‡ | Likely involves multi-step alkylation/condensation (similar to ) |
| 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (326889-78-5) | C₂₄H₂₁N₃O₃ | 399.44 | - Benzo[de]isoquinoline dione - 4-phenylpiperazine ethyl |
Density: 1.3±0.1 g/cm³ Boiling Point: 648.2±50.0°C Flash Point: 305.1±22.5°C |
Purification via silica gel chromatography (EtOAc/petroleum ether) |
| Ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate (1207048-63-2) | C₂₀H₂₆N₄O₃S | 401.5 | - Thiophene substituent - Propan-2-yl amino group |
Not reported | No synthesis details; likely involves nucleophilic substitution |
| [2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid (1142211-53-7) | C₁₈H₂₁N₅O₃ | 355.39 | - Pyrimidinyl-piperazine - Phenylamino acetic acid |
Not reported | No explicit synthesis; possible coupling of pyrimidine to piperazine |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (N/A) | C₂₁H₂₀F₄N₂O₅ | 468.39 | - Fluorobenzoyl group - Hydroxyphenyl ketone |
Yield: 48% | Multi-step synthesis: TFA deprotection, reflux with K₂CO₃, column chromatography |
*Inferred from structural similarity to ; †Calculated based on formula; ‡Estimated from analog data in .
Key Structural and Functional Differences
Core Heterocycle: The target compound uses a 1,2-dihydroisoquinolinone core, whereas employs a benzo[de]isoquinoline dione, which increases aromaticity and may enhance rigidity. and lack an isoquinoline system, instead relying on pyrimidine or thiophene rings for electronic diversity.
Functional Groups :
- The ethyl acetate linker in the target compound contrasts with the trifluoroacetate counterion in or the sulfonamido group in , impacting solubility and metabolic stability.
- ’s thiophene substituent introduces sulfur-based electronics, which may influence redox properties.
Synthetic Complexity :
- Multi-step synthesis (e.g., ) often requires deprotection (e.g., TFA in ) and chromatography, whereas simpler analogs (e.g., ) may involve fewer steps.
Physicochemical and Pharmacological Implications
- Lipophilicity: The benzo[de]isoquinoline dione in (logP ~3.5 inferred) likely exhibits higher lipophilicity than the target compound due to its fused aromatic system, affecting membrane permeability.
- Bioavailability : The ethyl acetate group in the target compound may enhance esterase-mediated hydrolysis, enabling prodrug strategies.
- Thermal Stability : High boiling points (~648°C in ) suggest thermal robustness, critical for industrial processing.
Biological Activity
Ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C25H27N3O4. Its structure features a dihydroisoquinoline core, which is known for various biological activities, including neuroprotective and analgesic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Oxidase Inhibition : Compounds with similar structures have shown to inhibit monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially improving mood and cognitive function .
- Antioxidant Activity : The presence of phenolic groups in the structure suggests possible antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in various neurodegenerative diseases .
- Neuroprotective Effects : The piperazine moiety is often associated with neuroprotective actions. Studies indicate that compounds containing piperazine can exert protective effects against neuronal damage induced by excitotoxicity .
Pharmacological Effects
The pharmacological profile of this compound includes:
Case Studies
Several studies have investigated similar compounds that share structural characteristics with this compound:
- Study on Neuroprotective Effects : A study demonstrated that derivatives with piperazine rings exhibited significant neuroprotective effects in models of oxidative stress-induced neuronal injury. These findings suggest that ethyl 2-{...} may also confer similar benefits .
- Evaluation of Antidepressant Activity : Research involving piperazine derivatives indicated their effectiveness in animal models of depression, highlighting their potential as antidepressants due to their MAO inhibitory activity .
- Analgesic Activity Assessment : In a formalin pain model, compounds structurally related to ethyl 2-{...} showed significant analgesic effects, suggesting that this compound may also possess similar properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-({1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate, and what reaction conditions yield the highest purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and esterification. A general approach includes:
- Step 1 : Reacting 4-phenylpiperazine with ethyl oxalyl chloride under reflux in dichloromethane to form the 2-oxoethyl intermediate .
- Step 2 : Coupling the intermediate with 5-hydroxy-1,2-dihydroisoquinolin-1-one via a nucleophilic aromatic substitution, using potassium carbonate as a base in ethanol .
- Step 3 : Final esterification with ethyl bromoacetate in acetonitrile at 60°C for 12 hours.
- Critical Parameters : Use anhydrous solvents, monitor reaction progress via TLC, and purify via silica gel chromatography (EtOAc:hexane, 3:7) to achieve >95% purity .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of key groups (e.g., piperazine protons at δ 2.5–3.5 ppm, ester carbonyl at ~170 ppm) .
- FT-IR : Verify ester C=O stretching (~1740 cm⁻¹) and isoquinolinone C=O (~1680 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column (MeCN:H₂O, 70:30) with UV detection at 254 nm to assess purity .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~493.2 Da) .
Q. What are the primary pharmacological targets hypothesized for this compound?
- Methodological Answer : The 4-phenylpiperazine moiety suggests affinity for serotonin (5-HT₁A) or dopamine receptors. Preliminary assays should include:
- Radioligand Binding Assays : Screen against 5-HT₁A, D₂, and σ receptors using [³H]-8-OH-DPAT or [³H]-spiperone .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using logP (predicted ~2.8) and polar surface area (~85 Ų) .
- Docking Studies : Use AutoDock Vina to model interactions with 5-HT₁A (PDB ID: 6WGT) and identify modifications to enhance binding energy .
- ADMET Prediction : Tools like SwissADME to assess solubility, CYP450 metabolism, and hERG inhibition risks .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time, buffer pH). For example, IC₅₀ varies between CHO (low nM) and HEK293 (µM) cells due to receptor density differences .
- Meta-Analysis : Apply weighted least-squares regression to harmonize data, accounting for variables like temperature and ligand concentration .
- Experimental Replication : Standardize protocols (e.g., 37°C, 1% DMSO, 60-min incubation) across labs .
Q. What strategies mitigate oxidative degradation of the 1,2-dihydroisoquinolinone core during long-term stability studies?
- Methodological Answer :
- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to scavenge free radicals .
- Storage : Lyophilize under argon and store at -80°C in amber vials to reduce photodegradation .
- Analytical Monitoring : Use UPLC-PDA to track degradation products (e.g., quinoline derivatives at 7.2 min retention time) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
